![molecular formula C6H9NO3S B14204923 (2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol CAS No. 821806-17-1](/img/structure/B14204923.png)
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol is a compound that features a thiazole ring attached to a propane-1,2-diol moiety The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is known for its aromaticity and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol typically involves the reaction of a thiazole derivative with a suitable diol precursor. One common method is the nucleophilic substitution reaction where the thiazole derivative reacts with an epoxide or a halohydrin under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The hydroxyl groups in the diol moiety can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of 3-[(1,3-Thiazol-5-yl)oxy]propanal or 3-[(1,3-Thiazol-5-yl)oxy]propanone.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of ethers or esters depending on the substituents used.
Aplicaciones Científicas De Investigación
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can engage in π-π interactions and hydrogen bonding with active sites of enzymes, potentially inhibiting their activity. The diol moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[(1,3-Thiazol-5-yl)oxy]propan-1-ol: Lacks the second hydroxyl group, which may affect its reactivity and biological activity.
3-[(1,3-Thiazol-5-yl)oxy]propanoic acid: Contains a carboxylic acid group instead of a diol, leading to different chemical properties and applications.
2-(1,3-Thiazol-5-yl)ethanol: Shorter carbon chain, which may influence its solubility and reactivity.
Uniqueness
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol is unique due to the presence of both a thiazole ring and a diol moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
821806-17-1 |
|---|---|
Fórmula molecular |
C6H9NO3S |
Peso molecular |
175.21 g/mol |
Nombre IUPAC |
(2R)-3-(1,3-thiazol-5-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C6H9NO3S/c8-2-5(9)3-10-6-1-7-4-11-6/h1,4-5,8-9H,2-3H2/t5-/m1/s1 |
Clave InChI |
ZUQANYDGQILHGF-RXMQYKEDSA-N |
SMILES isomérico |
C1=C(SC=N1)OC[C@@H](CO)O |
SMILES canónico |
C1=C(SC=N1)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


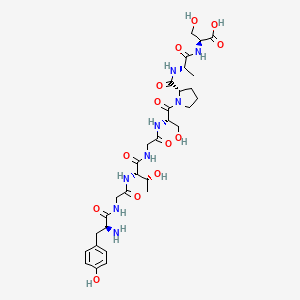
![Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14204854.png)
![2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline](/img/structure/B14204871.png)
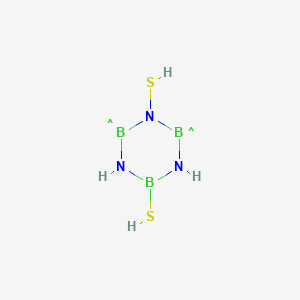
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
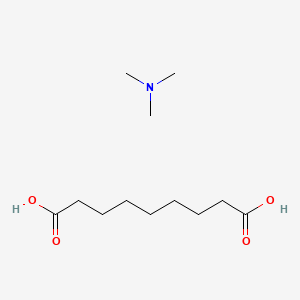
![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
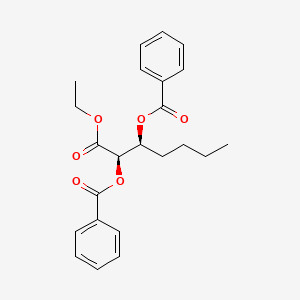
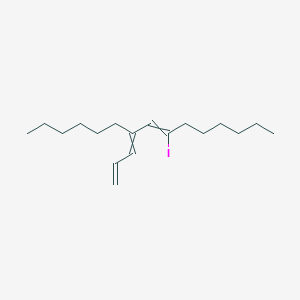
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)

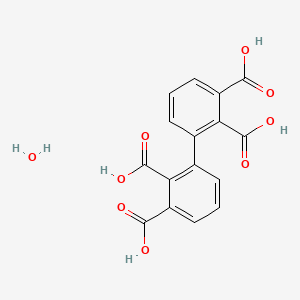
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
